molecular formula C7H14F2N2O B13206873 (3S,4S)-3-[(2,2-Difluoroethyl)amino]piperidin-4-ol

(3S,4S)-3-[(2,2-Difluoroethyl)amino]piperidin-4-ol

Cat. No.: B13206873
M. Wt: 180.20 g/mol
InChI Key: OZINKJMTYOKEIY-WDSKDSINSA-N
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Description

(3S,4S)-3-[(2,2-Difluoroethyl)amino]piperidin-4-ol is a chiral compound that features a piperidine ring substituted with a difluoroethylamino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-[(2,2-Difluoroethyl)amino]piperidin-4-ol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Difluoroethylamino Group: This step involves the reaction of the piperidine ring with a difluoroethylamine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-[(2,2-Difluoroethyl)amino]piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxyl group to a hydrogen atom.

    Substitution: The difluoroethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes or alcohols.

Scientific Research Applications

(3S,4S)-3-[(2,2-Difluoroethyl)amino]piperidin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,4S)-3-[(2,2-Difluoroethyl)amino]piperidin-4-ol involves its interaction with specific molecular targets. The difluoroethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxyl group may also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-3-Aminopiperidin-4-ol: Similar structure but lacks the difluoroethyl group.

    (3S,4S)-3-[(2,2-Dichloroethyl)amino]piperidin-4-ol: Similar structure with a dichloroethyl group instead of a difluoroethyl group.

Uniqueness

(3S,4S)-3-[(2,2-Difluoroethyl)amino]piperidin-4-ol is unique due to the presence of the difluoroethyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall pharmacological profile.

Properties

Molecular Formula

C7H14F2N2O

Molecular Weight

180.20 g/mol

IUPAC Name

(3S,4S)-3-(2,2-difluoroethylamino)piperidin-4-ol

InChI

InChI=1S/C7H14F2N2O/c8-7(9)4-11-5-3-10-2-1-6(5)12/h5-7,10-12H,1-4H2/t5-,6-/m0/s1

InChI Key

OZINKJMTYOKEIY-WDSKDSINSA-N

Isomeric SMILES

C1CNC[C@@H]([C@H]1O)NCC(F)F

Canonical SMILES

C1CNCC(C1O)NCC(F)F

Origin of Product

United States

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